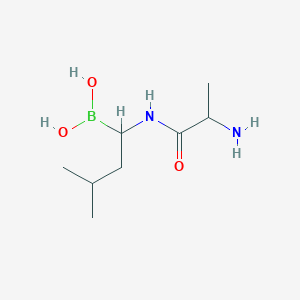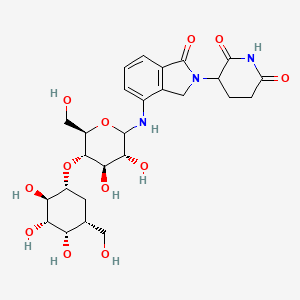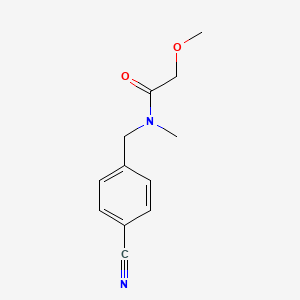
(1-(2-Aminopropanamido)-3-methylbutyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-Aminopropanamido)-3-methylbutyl)boronic acid is a boronic acid derivative with potential applications in various fields such as chemistry, biology, and medicine. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in a variety of chemical reactions and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Aminopropanamido)-3-methylbutyl)boronic acid typically involves the reaction of 3-methylbutylboronic acid with 2-aminopropanamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a catalyst like palladium on carbon to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(2-Aminopropanamido)-3-methylbutyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C, depending on the specific reaction.
Major Products
The major products formed from these reactions include boronic esters, borates, borane derivatives, and various substituted amides. These products can be further utilized in different chemical and biological applications.
Applications De Recherche Scientifique
(1-(2-Aminopropanamido)-3-methylbutyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition, particularly proteases, due to its ability to form reversible covalent bonds with active site residues.
Medicine: It has potential therapeutic applications in the development of drugs for diseases such as cancer and diabetes, where it can act as an enzyme inhibitor or modulator.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (1-(2-Aminopropanamido)-3-methylbutyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. In biological systems, it can interact with the active sites of enzymes, particularly those containing serine or threonine residues, leading to inhibition or modulation of enzyme activity. The compound can also participate in various signaling pathways, affecting cellular processes such as proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Aminopropanamido)-3-methylbutanoic acid: A similar compound with a slightly different structure, used in similar applications.
2-(2-Aminopropanamido)acetic acid: Another related compound with applications in chemistry and biology.
Uniqueness
(1-(2-Aminopropanamido)-3-methylbutyl)boronic acid is unique due to its boronic acid group, which imparts distinct chemical properties such as the ability to form reversible covalent bonds with diols. This makes it particularly useful in enzyme inhibition studies and the development of therapeutic agents. Additionally, its structure allows for a wide range of chemical modifications, enhancing its versatility in various applications.
Propriétés
Formule moléculaire |
C8H19BN2O3 |
|---|---|
Poids moléculaire |
202.06 g/mol |
Nom IUPAC |
[1-(2-aminopropanoylamino)-3-methylbutyl]boronic acid |
InChI |
InChI=1S/C8H19BN2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7,13-14H,4,10H2,1-3H3,(H,11,12) |
Clé InChI |
QRJZMLOZMSJVJG-UHFFFAOYSA-N |
SMILES canonique |
B(C(CC(C)C)NC(=O)C(C)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I)](/img/structure/B14891736.png)
![[4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine](/img/structure/B14891744.png)
![2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate](/img/structure/B14891752.png)




![((3aS,4S,6S,6aS)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14891786.png)

![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[(8+/-,9S)-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B14891802.png)


![6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14891817.png)
